

Application Note: ^1H and ^{13}C NMR Spectral Assignment for Benzomalvin C

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Compound of Interest

Compound Name: Benzomalvin C

Cat. No.: B10775969

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin C is a member of the benzomalvin family of fungal metabolites, which are characterized by a unique benzodiazepine--dione core structure. These natural products have garnered interest in the scientific community due to their potential biological activities. Accurate structural elucidation is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of complex natural products like **Benzomalvin C**. This application note provides a detailed protocol for the acquisition and interpretation of ^1H and ^{13}C NMR spectra of **Benzomalvin C**, and presents a summary of the reported spectral data.

Data Presentation

The definitive ^1H and ^{13}C NMR spectral data for **Benzomalvin C** were reported by Sun et al. in the Journal of Antibiotics in 1994. While the full spectral data table was not accessible in publicly available databases at the time of this writing, the following tables are structured to present the key NMR assignments for **Benzomalvin C** as would be detailed in the original publication. Researchers should refer to the primary literature for the precise chemical shift values and coupling constants.

Table 1: ^1H NMR Spectral Data of **Benzomalvin C**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data referenced from Sun et al., J. Antibiot. 1994, 47, 515-522.			
...

Table 2: ^{13}C NMR Spectral Data of **Benzomalvin C**

Position	Chemical Shift (δ , ppm)
Data referenced from Sun et al., J. Antibiot. 1994, 47, 515-522.	
...	...

Experimental Protocols

The following protocols provide a general methodology for the acquisition of high-quality ^1H and ^{13}C NMR spectra for a natural product like **Benzomalvin C**.

Sample Preparation

- Isolation and Purification: **Benzomalvin C** is typically isolated from the fermentation broth of *Penicillium* species.[1] The isolation procedure involves solvent extraction of the culture filtrate, followed by chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC) to yield the pure compound.
- Sample for NMR:
 - Accurately weigh approximately 5-10 mg of purified **Benzomalvin C**.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3). The choice of solvent should be based on the solubility of the compound and should be free of interfering signals in the regions of interest.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- FID Resolution: Approximately 0.25 Hz.

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

2D NMR Spectroscopy (for complete assignment):

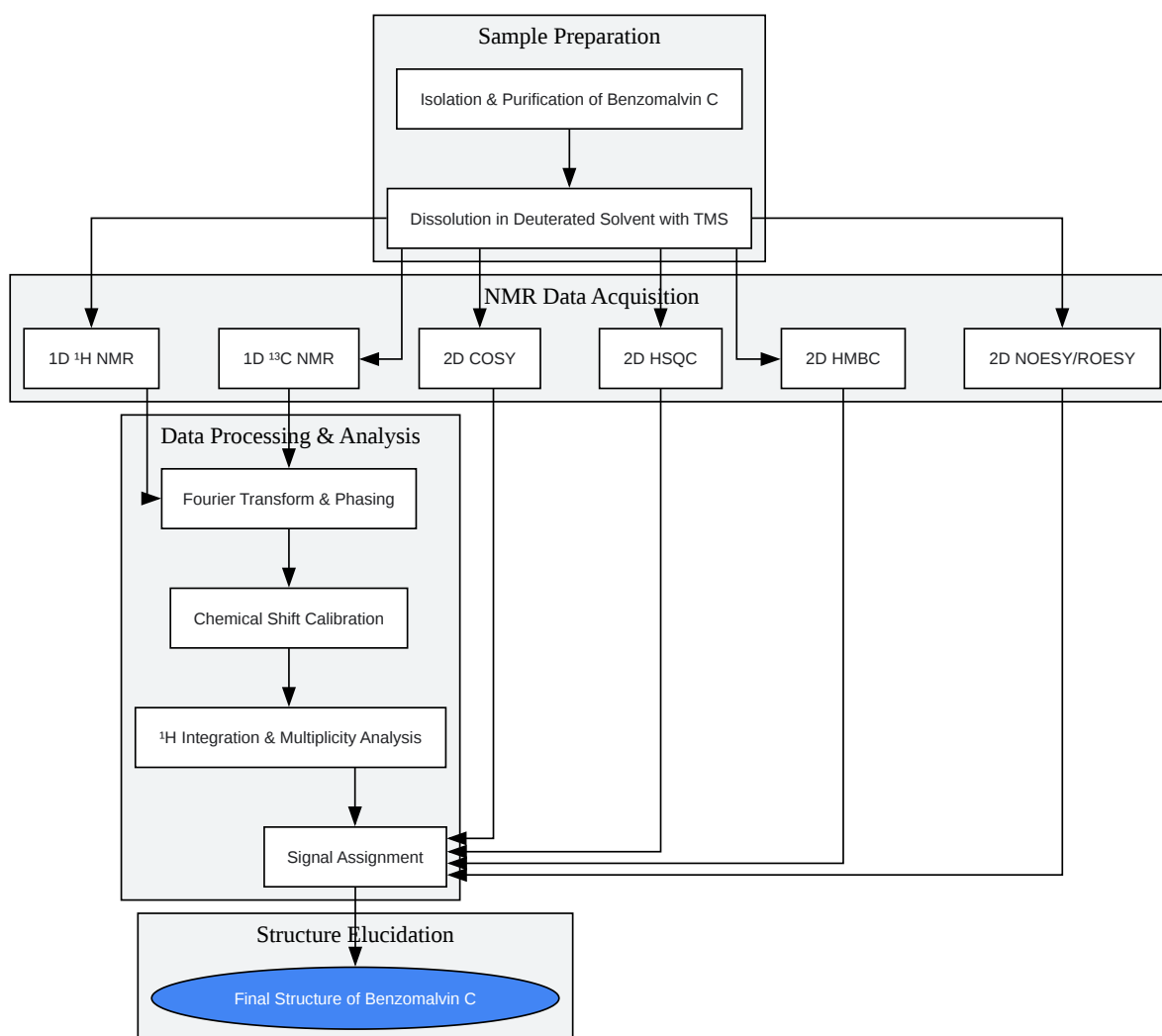
For a complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:

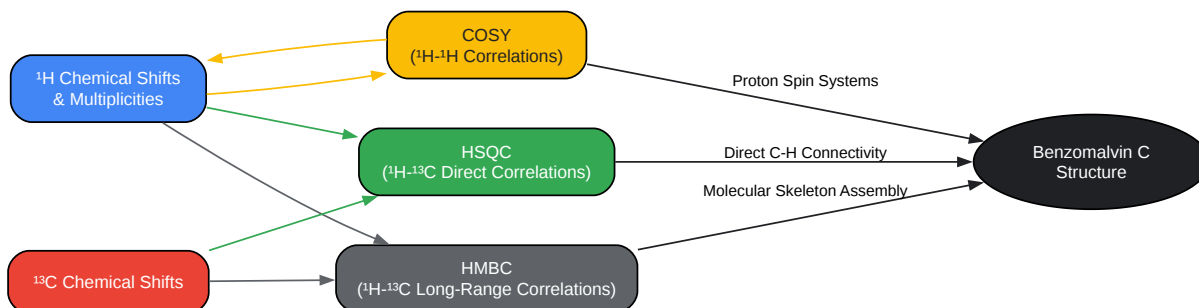
- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ^1H and ^{13}C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei, which is crucial for connecting different spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale using the TMS signal (0 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.
- Assign the signals in both ^1H and ^{13}C NMR spectra with the aid of the 2D NMR data.

Workflow for NMR Spectral Assignment of Benzomalvin C





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References

- 1. beilstein-journals.org [beilstein-journals.org]
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